Vicinin 2
Overview
Description
Vicinin 2, also known as apigenin-6,8-di-C-glucopyranoside, is a flavonoid belonging to the subclass of flavones. It is characterized by an uncommon C-glycosidic linkage. This compound is found in various plants, including the leaves of Lychnophora ericoides and Glycyrrhiza echinata. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, antioxidant, and anti-tumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Vicinin 2 can be synthesized through chromatographic fractionation of methanol extracts from plant sources such as Antidesma bunius leaves. The process involves the use of solvents like ethyl acetate and n-butanol for extraction, followed by purification using silica gel column chromatography .
Industrial Production Methods
Industrial production of this compound typically involves the extraction from plant materials using ethanol or methanol as solvents. The extract is then subjected to various purification steps, including liquid-liquid extraction and chromatographic techniques, to isolate this compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Vicinin 2 undergoes several types of chemical reactions, including:
Reduction: Although specific reduction reactions are less documented, its structure suggests potential interactions with reducing agents.
Substitution: this compound can participate in substitution reactions involving its hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other reactive oxygen species.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under mild conditions.
Major Products
The major products formed from these reactions include various oxidized and substituted derivatives of this compound, which retain the core flavonoid structure .
Scientific Research Applications
Vicinin 2 has a wide range of scientific research applications:
Mechanism of Action
Vicinin 2 exerts its effects primarily through its interaction with various molecular targets:
Antioxidant Activity: It scavenges reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the activation of pro-inflammatory proteins and reduces the adhesion and migration of monocytes.
Anti-tumor Activity: Induces apoptosis in cancer cells and inhibits tumor growth through various signaling pathways.
Comparison with Similar Compounds
Vicinin 2 is unique due to its C-glycosidic linkage, which distinguishes it from other flavonoids. Similar compounds include:
Vicenin 1: Another C-glycoside flavonoid with similar biological activities but different glycosidic linkages.
Isovitexin: A flavonoid with a similar structure but differing in the position of glycosidic linkages.
Scolymoside: Exhibits similar anti-inflammatory properties but differs in its glycosidic composition
This compound stands out due to its unique structural features and diverse biological activities, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O17/c28-6-12-15(32)18(35)20(37)26(41-12)43-24-17(34)14-10(31)5-11(8-1-3-9(30)4-2-8)40-23(14)25(22(24)39)44-27-21(38)19(36)16(33)13(7-29)42-27/h1-5,12-13,15-16,18-21,26-30,32-39H,6-7H2/t12-,13-,15-,16-,18+,19+,20-,21-,26+,27+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNXTSWTBUEIJB-PXJYGDGDSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O17 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901126527 | |
Record name | 6,8-Bis(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901126527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
626.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90456-53-4 | |
Record name | 6,8-Bis(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90456-53-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Bis(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901126527 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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